molecular formula C13H12N2O4 B3016808 Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate CAS No. 2007916-08-5

Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate

Cat. No. B3016808
CAS RN: 2007916-08-5
M. Wt: 260.249
InChI Key: FIVYTLYFMSZPTP-UHFFFAOYSA-N
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Description

Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate is a compound that belongs to the pyrazole class, which is known for its diverse biological activities and presence in various pharmaceuticals. The compound's structure is characterized by a pyrazole core with a methoxycarbonyl group and a carboxylate ester functionally attached, which may influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves a one-pot reaction or a cascade of reactions. For instance, methyl 4-aminopyrrole-2-carboxylates are synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, with a binary catalytic system of FeCl2/Et3N . Another example is the direct synthesis of substituted pyrazoles through a 3+2 annulation method, where (E)-ethyl 2-benzylidene-3-oxobutanoate reacts with phenylhydrazine hydrochloride to produce ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . These methods highlight the versatility of pyrazole synthesis, which can be adapted to synthesize methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . The crystal structure can be stabilized by intermolecular interactions like hydrogen bonding and π-π stacking . For instance, the structure of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate was determined by X-ray diffraction, crystallizing in the monoclinic space group with specific unit cell dimensions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including nucleophilic substitution, catalytic reduction, and cyclocondensation. The introduction of substituents at the pyrrole nitrogen can be achieved via nucleophilic reactions . Additionally, the removal of protecting groups can lead to the formation of free amino pyrazoles, as seen in the synthesis of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of different functional groups can affect the compound's solubility, melting point, and stability. For example, the compound synthesized in was found to be crystalline and likely has a specific melting point. Theoretical calculations, such as density functional theory (DFT), can predict the electronic properties, such as HOMO-LUMO energy levels, which are crucial for understanding the compound's reactivity . The thermal stability of these compounds can be assessed using thermo gravimetric analysis, as seen in , where the compound was stable up to a certain temperature.

Scientific Research Applications

Catalytic Hydrogenation and Derivative Synthesis

Research demonstrates the use of Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate and its analogs in catalytic hydrogenation. Hydrogenation of its methyl ester and derivatives leads to various compounds like 3-aminopyrrolidin-2-one and its phenyl- and methoxycarbonyl derivatives. Such processes are fundamental in synthesizing biologically active compounds, showing the compound's utility in synthetic organic chemistry (Gorpinchenko et al., 2009).

Synthesis of Biologically Active Derivatives

The compound serves as an intermediate in synthesizing various biologically active compounds. It is instrumental in the preparation of derivatives with potential biological activities, particularly in the context of cancer treatment and molecular targeted therapy (Liu, Xu, & Xiong, 2017).

Structural and Spectral Investigations

Studies focus on the combined experimental and theoretical investigations of this compound. Such research includes characterizing the compound using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies are crucial in understanding the molecular structure and properties, which can be pivotal in drug design and development (Viveka et al., 2016).

Synthesis of Complexes with Platinum(II) and Palladium(II) Metal Ions

The compound is used in forming complexes with platinum(II) and palladium(II) metal ions. These complexes have significant implications in catalysis and materials science, highlighting the compound's versatility in various scientific applications (Budzisz, Małecka, & Nawrot, 2004).

Ultrasound-mediated Synthesis in Green Chemistry

This compound is used in ultrasound-mediated synthesis, representing an eco-friendly and efficient approach in organic synthesis. Such methods align with the principles of green chemistry, emphasizing the compound's role in sustainable scientific practices (Shabalala et al., 2020).

Antibacterial Activity Studies

There is ongoing research into the antibacterial properties of derivatives of this compound, which is crucial in the ongoing battle against bacterial infections and resistance (Rai et al., 2009).

Safety and Hazards

The safety data sheet (SDS) for a compound provides information about its potential hazards. While an SDS for this specific compound is not available, SDSs for similar compounds suggest precautions such as avoiding inhalation and contact with skin or eyes, and using appropriate personal protective equipment .

Future Directions

The future directions for research on this compound could potentially involve further exploration of its synthesis, properties, and potential applications. For example, boronic acids and their derivatives have been widely used in the synthesis of various organic compounds, suggesting potential applications in organic synthesis .

properties

IUPAC Name

methyl 1-(2-methoxycarbonylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-18-12(16)9-5-3-4-6-11(9)15-8-7-10(14-15)13(17)19-2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVYTLYFMSZPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-(methoxycarbonyl)phenyl)-1H-pyrazole-3-carboxylate

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